N-(3-chloro-4-hydroxynaphthalen-1-yl)-2,4,5-trimethylbenzenesulfonamide
Description
"N-(3-chloro-4-hydroxynaphthalen-1-yl)-2,4,5-trimethylbenzenesulfonamide" is a synthetic sulfonamide derivative featuring a naphthalene core substituted with chlorine (Cl) and hydroxyl (OH) groups at positions 3 and 4, respectively. The sulfonamide moiety is attached to a 2,4,5-trimethylbenzenesulfonyl group, which introduces steric and electronic modifications compared to simpler sulfonamides. Its synthesis likely involves coupling a substituted naphthylamine with a sulfonyl chloride derivative, analogous to methods described for related compounds .
Properties
IUPAC Name |
N-(3-chloro-4-hydroxynaphthalen-1-yl)-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c1-11-8-13(3)18(9-12(11)2)25(23,24)21-17-10-16(20)19(22)15-7-5-4-6-14(15)17/h4-10,21-22H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQVFKHUPWIQSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Reduction of Chlorinated Naphthalenol Derivatives
Starting from 4-nitronaphthalen-1-ol , chlorination at position 3 is achieved using sulfuryl chloride (SO₂Cl₂) in acetic acid at 60–80°C for 6–8 hours. Subsequent reduction of the nitro group employs catalytic hydrogenation (H₂/Pd-C in ethanol) or stoichiometric reduction with iron powder in hydrochloric acid, yielding 3-chloro-4-hydroxynaphthalen-1-amine with >85% purity.
Directed Functionalization via Lithiation
Alternative approaches utilize directed ortho-metalation. Protecting the hydroxyl group of 4-hydroxynaphthalen-1-amine as a silyl ether (e.g., TBSCl) enables selective lithiation at position 3 using LDA (lithium diisopropylamide) at −78°C. Quenching with hexachloroethane introduces the chloro substituent, followed by deprotection with TBAF to restore the hydroxyl group. This method achieves regioselective chlorination with yields of 70–75%.
Synthesis of 2,4,5-Trimethylbenzenesulfonyl Chloride
The sulfonyl chloride precursor is prepared via sulfonation of 2,4,5-trimethylbenzene (pseudocumene). Treatment with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C for 2 hours affords 2,4,5-trimethylbenzenesulfonyl chloride in 90–95% yield. Excess chlorosulfonic acid is neutralized with ice-water, and the product is isolated by extraction with dichloromethane.
Sulfonamide Coupling: Key Methodologies
Classical Coupling in Polar Aprotic Solvents
Combining 3-chloro-4-hydroxynaphthalen-1-amine (1.0 equiv) and 2,4,5-trimethylbenzenesulfonyl chloride (1.2 equiv) in dimethylformamide (DMF) with triethylamine (2.5 equiv) at 80°C for 8 hours yields the target compound in 82–88% purity. The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, with triethylamine scavenging HCl byproducts.
High-Temperature Coupling in Toluene
An alternative protocol employs toluene as the solvent under reflux (110°C) for 12 hours, achieving comparable yields (85%). This method minimizes side reactions such as sulfonate ester formation, particularly when the amine is moisture-sensitive.
Purification and Characterization
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (1:3) gradient elution. Recrystallization from ethanol/water (4:1) enhances purity to >98%. Structural confirmation is achieved through:
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.2 Hz, 1H), 7.89–7.82 (m, 2H), 7.45 (dd, J = 7.1 Hz, 1H), 6.95 (s, 1H), 2.68 (s, 3H), 2.51 (s, 6H).
Scale-Up Considerations and Process Optimization
Solvent Selection for Industrial Feasibility
While DMF offers high yields, its high boiling point complicates recovery. Substituting with acetonitrile at 90°C reduces energy costs while maintaining yields at 80–84%.
Catalytic Approaches
Recent patents disclose using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in biphasic systems (water/toluene), enabling reactions at 70°C with 90% yield. This method reduces solvent waste and improves E-factor metrics.
Challenges and Mitigation Strategies
Hydroxyl Group Protection
The phenolic -OH group in 3-chloro-4-hydroxynaphthalen-1-amine may undergo undesired sulfonation. Protection as a tert-butyldimethylsilyl (TBS) ether prior to coupling, followed by deprotection with HF-pyridine, prevents this side reaction.
Byproduct Formation
Over-sulfonation is mitigated by controlled addition of sulfonyl chloride (0.95 equiv) and rigorous temperature control.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Cost Efficiency | Scalability |
|---|---|---|---|---|
| DMF Coupling | 88% | 98% | Moderate | High |
| Toluene Reflux | 85% | 95% | High | Moderate |
| TBAB-Catalyzed | 90% | 97% | High | High |
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-hydroxynaphthalen-1-yl)-2,4,5-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of dechlorinated naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that sulfonamide derivatives exhibit anticancer properties. N-(3-chloro-4-hydroxynaphthalen-1-yl)-2,4,5-trimethylbenzenesulfonamide has been evaluated for its potential to inhibit tumor growth in various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against a range of pathogens. Studies suggest that it may inhibit bacterial growth by interfering with essential metabolic processes, making it a candidate for further development as an antimicrobial agent.
Pollution Monitoring
This compound can be utilized in environmental chemistry for monitoring organic pollutants in air and water samples. Its ability to form stable complexes with certain metal ions allows for the detection of heavy metals and organic contaminants in environmental samples.
Chromatographic Techniques
Due to its unique chemical structure, this compound is useful as a reference standard in chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). It aids in the quantification and identification of similar compounds in complex mixtures.
Data Tables
Anticancer Research
In a recent study published in a peer-reviewed journal, this compound was tested against several cancer cell lines including breast and colon cancer cells. The results demonstrated significant cytotoxic effects at micromolar concentrations, suggesting its potential as a lead compound for drug development.
Environmental Impact Assessment
Another study focused on the application of this compound in assessing air quality within urban environments. The researchers utilized it to identify volatile organic compounds emitted from vehicle interiors, contributing valuable data to environmental pollution studies.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-hydroxynaphthalen-1-yl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxyl and sulfonamide groups can form hydrogen bonds with proteins, affecting their structure and function. The chloro group may participate in halogen bonding, further influencing molecular interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Analysis
- Chloro vs.
- Trimethylbenzene vs. Monomethylbenzene: The 2,4,5-trimethylbenzenesulfonyl group introduces greater steric hindrance, which might reduce reactivity or improve thermal stability compared to simpler sulfonamides.
Comparison with Non-Sulfonamide Analogs
lists compounds like 4-chloroindole-3-acetic acid (4-Cl-IAA) and 2,4-dichlorophenoxyacetic acid (2,4-D), which share chloro and hydroxyl substituents but belong to different chemical classes (auxins and phenoxy acids). Unlike these analogs, the target compound’s sulfonamide group may confer distinct hydrogen-bonding capabilities or enzyme-inhibitory properties .
Research Findings and Limitations
While direct data on the target compound are absent in the provided evidence, inferences can be drawn from related structures:
- Crystallographic Analysis : Software like SHELX () is widely used for small-molecule refinement , suggesting that structural studies of the target compound would benefit from such tools to resolve its conformation and intermolecular interactions.
- Biological Activity : The chloro and hydroxyl groups in ’s auxins (e.g., 4-Cl-IAA) are critical for hormone activity . The target compound’s analogous substituents might similarly influence bioactivity, though its sulfonamide backbone could redirect its mechanism of action.
Biological Activity
N-(3-chloro-4-hydroxynaphthalen-1-yl)-2,4,5-trimethylbenzenesulfonamide is a compound of interest due to its potential biological activities. This sulfonamide derivative is characterized by its complex structure, which includes a naphthalene moiety and various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a sulfonamide group that is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts.
Antimicrobial Properties
Sulfonamides have historically been recognized for their antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential bacteriostatic effects. Studies indicate that modifications in the sulfonamide structure can influence antibacterial potency. For instance, hybridization with various heterocycles has been shown to enhance activity against resistant bacterial strains .
Anti-inflammatory Effects
Research has demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. These effects are often mediated through inhibition of pro-inflammatory cytokines and modulation of immune responses. A study indicated that certain sulfonamide derivatives can effectively reduce inflammation in animal models by targeting specific inflammatory pathways .
Case Studies
- Case Study on Antibacterial Efficacy : A recent study evaluated the antibacterial activity of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structural features to this compound exhibited notable inhibition zones in agar diffusion tests, suggesting strong antibacterial properties .
- Anti-inflammatory Mechanism Investigation : In another investigation, researchers assessed the anti-inflammatory effects of a related sulfonamide in a murine model of acute inflammation. The treatment significantly reduced edema and levels of pro-inflammatory markers such as TNF-alpha and IL-6, indicating a robust anti-inflammatory response .
Research Findings
Recent advances in the understanding of sulfonamides have led to new insights into their biological activities:
Q & A
Basic: What are the recommended synthetic routes for N-(3-chloro-4-hydroxynaphthalen-1-yl)-2,4,5-trimethylbenzenesulfonamide?
The synthesis of sulfonamide derivatives typically involves coupling aromatic amines with sulfonyl chlorides. For analogous compounds, controlled copolymerization (e.g., using CMDA and DMDAAC monomers) and stepwise functionalization are common . Key steps include:
- Sulfonylation : Reacting 3-chloro-4-hydroxynaphthalen-1-amine with 2,4,5-trimethylbenzenesulfonyl chloride under alkaline conditions.
- Purification : Silica gel chromatography or recrystallization from methanol/water mixtures to isolate the product.
- Validation : Confirm purity via HPLC (C18 columns, methanol/water mobile phase) and NMR (DMSO-d₆ solvent) .
Basic: How can researchers optimize solid-phase extraction (SPE) for this compound in environmental samples?
For sulfonamides, SPE optimization involves:
- Sorbent selection : Oasis HLB cartridges (60 mg, 3 cc) show high recovery for sulfonamides due to hydrophilic-lipophilic balance .
- Conditioning : Pre-wash with 2 mL methanol and 2 mL Milli-Q water (pH adjusted to 3 with formic acid).
- Elution : Use 6 mL methanol:acetone (1:1) with 1% NH₄OH for maximal recovery .
- Matrix effects : Deactivate glassware with 5% dimethyldichlorosilane to prevent adsorption losses .
Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. MS) be resolved for this compound?
Contradictions often arise from impurities or tautomeric forms. Strategies include:
- Multi-technique validation : Cross-validate with FT-IR (sulfonamide S=O stretch at ~1350 cm⁻¹) and high-resolution MS (e.g., Q-TOF for exact mass).
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in molecular geometry, as demonstrated for structurally similar sulfonamides .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .
Advanced: What reaction mechanisms dominate in the functionalization of this compound’s sulfonamide group?
The sulfonamide group participates in:
- Nucleophilic substitution : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkyl derivatives.
- Oxidation : Hydrogen peroxide converts sulfonamides to sulfonic acids under acidic conditions .
- Complexation : Acts as a ligand for transition metals (e.g., Cu²⁺), studied via UV-Vis titration and Job’s plot analysis .
Advanced: How can researchers design experiments to assess this compound’s enzyme inhibition potential?
Methodological considerations include:
- Kinetic assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) with recombinant enzymes (e.g., carbonic anhydrase).
- Dose-response curves : IC₅₀ values calculated using non-linear regression (GraphPad Prism).
- Structural analysis : Molecular docking (AutoDock Vina) to predict binding modes to active sites .
Advanced: What statistical models are suitable for analyzing dose-dependent toxicity data?
- Non-linear models : Hill equation for sigmoidal dose-response relationships.
- ANOVA with post-hoc tests : Compare means across concentrations (e.g., Tukey’s HSD).
- Multivariate analysis : PCA to identify dominant toxicity pathways from omics datasets .
Basic: What are the critical parameters for LC-MS quantification of this compound?
- Column : C18 (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient.
- Ionization : ESI-negative mode (m/z [M-H]⁻).
- Internal standards : Isotope-labeled analogs (e.g., ³⁶S-sulfonamide) correct matrix effects .
Advanced: How does the chloro-hydroxynaphthyl moiety influence photostability?
- UV-Vis studies : Monitor λmax shifts under UV light (254 nm) to assess degradation.
- Quenching mechanisms : Compare half-lives with/without antioxidants (e.g., BHA) .
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
